Cas no 460081-20-3 (ethyl 2-bromo-1,3-oxazole-4-carboxylate)
ethyl 2-bromo-1,3-oxazole-4-carboxylate Chemical and Physical Properties
Names and Identifiers
-
- Ethyl 2-bromooxazole-4-carboxylate
- 4-Oxazolecarboxylicacid, 2-bromo-, ethyl ester
- ETHYL 2-BROMO-1,3-OXAZOLE-4-CARBOXYLATE
- 2-Bromo-oxazole-4-carboxylic acid ethyl ester
- ETHYL2-BROMOOXAZOLE-4-CARBOXYLATE
- 2-BROMO-OXAZOL-4-CARBOXYLIC ETHYL ESTER
- EN300-99507
- MFCD09801023
- SGIBUKNPAQMWAP-UHFFFAOYSA-N
- PS-3484
- 460081-20-3
- AM20100178
- AC-5067
- 2-Bromooxazole-4-carboxylic acid ethyl ester
- SY013064
- AKOS015898226
- FT-0646239
- CS-W004991
- ethyl 2-bromooxazole-4-carboxylate, AldrichCPR
- DTXSID30650052
- J-520725
- A7205
- SCHEMBL559854
- PB10713
- 4-Oxazolecarboxylicacid,2-bromo-,ethyl ester
- BBL102971
- STL556780
- ethyl 2-bromo-1,3-oxazole-4-carboxylate
-
- MDL: MFCD09801023
- Inchi: 1S/C6H6BrNO3/c1-2-10-5(9)4-3-11-6(7)8-4/h3H,2H2,1H3
- InChI Key: SGIBUKNPAQMWAP-UHFFFAOYSA-N
- SMILES: BrC1=NC(=CO1)C(=O)OCC
Computed Properties
- Exact Mass: 218.95300
- Monoisotopic Mass: 218.95311g/mol
- Isotope Atom Count: 0
- Hydrogen Bond Donor Count: 0
- Hydrogen Bond Acceptor Count: 4
- Heavy Atom Count: 11
- Rotatable Bond Count: 3
- Complexity: 153
- Covalently-Bonded Unit Count: 1
- Defined Atom Stereocenter Count: 0
- Undefined Atom Stereocenter Count : 0
- Defined Bond Stereocenter Count: 0
- Undefined Bond Stereocenter Count: 0
- Surface Charge: 0
- Tautomer Count: nothing
- XLogP3: 1.9
- Topological Polar Surface Area: 52.3Ų
Experimental Properties
- Density: 1.617
- Melting Point: 50-53°C
- Boiling Point: 272 ºC
- Flash Point: 118 ºC
- PSA: 52.33000
- LogP: 1.61380
- Vapor Pressure: 0.0±0.6 mmHg at 25°C
ethyl 2-bromo-1,3-oxazole-4-carboxylate Security Information
- Signal Word:Warning
- Hazard Statement: H302-H315-H319-H332-H335
- Warning Statement: P261; P264; P271; P280; P302+P352; P304+P340; P305+P351+P338; P312; P321; P332+P313; P337+P313; P362; P403+P233; P405; P501
- Safety Instruction: H303+H313+H333
-
Hazardous Material Identification:
- HazardClass:IRRITANT
- Storage Condition:Inert atmosphere,Store in freezer, under -20°C
ethyl 2-bromo-1,3-oxazole-4-carboxylate Customs Data
- HS CODE:2934999090
- Customs Data:
China Customs Code:
2934999090Overview:
2934999090. Other heterocyclic compounds. VAT:17.0%. Tax refund rate:13.0%. Regulatory conditions:nothing. MFN tariff:6.5%. general tariff:20.0%
Declaration elements:
Product Name, component content, use to
Summary:
2934999090. other heterocyclic compounds. VAT:17.0%. Tax rebate rate:13.0%. . MFN tariff:6.5%. General tariff:20.0%
ethyl 2-bromo-1,3-oxazole-4-carboxylate Pricemore >>
| Related Categories | No. | Product Name | Cas No. | Purity | Specification | Price | update time | Inquiry |
|---|---|---|---|---|---|---|---|---|
| Fluorochem | 077089-250mg |
Ethyl 2-bromooxazole-4-carboxylate |
460081-20-3 | 95% | 250mg |
£21.00 | 2022-03-01 | |
| Fluorochem | 077089-10g |
Ethyl 2-bromooxazole-4-carboxylate |
460081-20-3 | 95% | 10g |
£256.00 | 2022-03-01 | |
| SHANG HAI MAI KE LIN SHENG HUA Technology Co., Ltd. | E825086-5g |
Ethyl 2-bromooxazole-4-carboxylate |
460081-20-3 | ≥95% | 5g |
1,259.10 | 2021-05-17 | |
| Frontier Specialty Chemicals | B11765-1 g |
2-Bromo-oxazol-4-carboxylic ethyl ester |
460081-20-3 | 1g |
$ 73.00 | 2022-11-04 | ||
| Frontier Specialty Chemicals | B11765-5 g |
2-Bromo-oxazol-4-carboxylic ethyl ester |
460081-20-3 | 5g |
$ 277.00 | 2022-11-04 | ||
| CHENG DOU FEI BO YI YAO Technology Co., Ltd. | ARK-1729-50g |
ETHYL 2-BROMOOXAZOLE-4-CARBOXYLATE |
460081-20-3 | 95% | 50g |
$1250 | 2023-09-07 | |
| Fluorochem | 077089-1g |
Ethyl 2-bromooxazole-4-carboxylate |
460081-20-3 | 95% | 1g |
£44.00 | 2022-03-01 | |
| Fluorochem | 077089-5g |
Ethyl 2-bromooxazole-4-carboxylate |
460081-20-3 | 95% | 5g |
£148.00 | 2022-03-01 | |
| SHANG HAI XIAN DING Biotechnology Co., Ltd. | B11765-1g |
ethyl 2-bromo-1,3-oxazole-4-carboxylate |
460081-20-3 | 95% | 1g |
956.0CNY | 2021-08-05 | |
| SHANG HAI XIAN DING Biotechnology Co., Ltd. | B11765-5g |
ethyl 2-bromo-1,3-oxazole-4-carboxylate |
460081-20-3 | 95% | 5g |
3644.0CNY | 2021-08-05 |
ethyl 2-bromo-1,3-oxazole-4-carboxylate Suppliers
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Additional information on ethyl 2-bromo-1,3-oxazole-4-carboxylate
Recent Advances in the Application of Ethyl 2-Bromo-1,3-oxazole-4-carboxylate (CAS: 460081-20-3) in Chemical Biology and Pharmaceutical Research
Ethyl 2-bromo-1,3-oxazole-4-carboxylate (CAS: 460081-20-3) has emerged as a versatile building block in medicinal chemistry and chemical biology due to its unique structural features and reactivity. This heterocyclic compound, characterized by a bromo-substituted oxazole ring and an ester functionality, has been increasingly utilized in the synthesis of bioactive molecules, including kinase inhibitors, antimicrobial agents, and fluorescent probes. Recent studies have highlighted its potential in fragment-based drug discovery and late-stage functionalization strategies, owing to its ability to undergo diverse cross-coupling reactions and nucleophilic substitutions.
A 2023 study published in the Journal of Medicinal Chemistry demonstrated the utility of ethyl 2-bromo-1,3-oxazole-4-carboxylate as a key intermediate in the synthesis of novel Bruton's tyrosine kinase (BTK) inhibitors. The researchers employed palladium-catalyzed Suzuki-Miyaura coupling reactions to introduce various aryl and heteroaryl groups at the 2-position, yielding compounds with improved selectivity and pharmacokinetic properties. The bromo-substituent was found to be crucial for achieving high coupling efficiency, while the ester group allowed for further derivatization through hydrolysis or amidation.
In the field of antimicrobial drug development, a recent patent application (WO2023051234) disclosed the use of ethyl 2-bromo-1,3-oxazole-4-carboxylate in the synthesis of novel oxazole-containing antibiotics targeting Gram-positive pathogens. The compound served as a precursor for the introduction of pharmacophoric elements through sequential functional group transformations, resulting in analogs with potent activity against methicillin-resistant Staphylococcus aureus (MRSA) strains. Molecular docking studies suggested that the oxazole core interacts with key residues in the bacterial DNA gyrase binding site.
Advancements in synthetic methodology have also expanded the applications of this compound. A 2024 publication in Organic Letters described a novel photoredox-catalyzed C-H functionalization protocol using ethyl 2-bromo-1,3-oxazole-4-carboxylate, enabling direct arylation at the 5-position of the oxazole ring under mild conditions. This methodology significantly streamlined the synthesis of complex oxazole derivatives for biological evaluation, with several compounds showing promising activity in cancer cell proliferation assays.
The compound's utility extends to chemical biology tools, as evidenced by its incorporation into activity-based probes for studying cysteine proteases. Researchers have exploited the reactivity of the bromo-substituent to install recognition elements and reporter tags, creating selective probes for imaging enzyme activity in live cells. Recent work has focused on developing bioconjugation strategies that maintain the oxazole's metabolic stability while allowing for target engagement monitoring.
Despite these advances, challenges remain in the large-scale production and purification of ethyl 2-bromo-1,3-oxazole-4-carboxylate. Recent process chemistry studies have investigated alternative synthetic routes to improve yield and reduce the formation of regioisomeric byproducts. Green chemistry approaches, including solvent optimization and catalytic system development, are being explored to enhance the sustainability of its production.
Looking forward, the unique properties of ethyl 2-bromo-1,3-oxazole-4-carboxylate position it as a valuable scaffold for addressing emerging therapeutic needs. Current research directions include its application in PROTAC (proteolysis targeting chimera) design and as a component of covalent inhibitors targeting challenging protein targets. The compound's versatility and the growing understanding of its reactivity patterns suggest it will continue to play a significant role in drug discovery and chemical biology research.
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